molecular formula C16H26N2O3S B7633935 2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline

2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline

Cat. No. B7633935
M. Wt: 326.5 g/mol
InChI Key: YXGBXWQJNYMMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETPA and has been synthesized using various methods.

Scientific Research Applications

ETPA has been extensively studied in scientific research due to its potential applications in various fields. Some of the most notable applications of ETPA include its use as a fluorescent probe for imaging and detection of cancer cells, its use as a potential therapeutic agent for the treatment of cancer, and its use as a potential inhibitor of enzymes involved in the biosynthesis of lipids.

Mechanism of Action

The mechanism of action of ETPA is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the biosynthesis of lipids. ETPA has been shown to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the biosynthesis of cholesterol esters. ETPA has also been shown to inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme involved in the biosynthesis of monounsaturated fatty acids.
Biochemical and Physiological Effects:
ETPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ETPA inhibits the proliferation of cancer cells and induces apoptosis. ETPA has also been shown to reduce the biosynthesis of cholesterol esters and monounsaturated fatty acids in cells. In vivo studies have shown that ETPA reduces the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETPA in lab experiments is its high yield and purity. ETPA is also relatively easy to synthesize using various methods. However, one limitation of using ETPA in lab experiments is its potential toxicity. ETPA has been shown to induce cytotoxicity in some cell types, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the scientific research of ETPA. One potential direction is the development of ETPA-based fluorescent probes for imaging and detection of cancer cells. Another potential direction is the development of ETPA-based therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of ETPA and its potential applications in various fields.

Synthesis Methods

ETPA can be synthesized using various methods, including the reaction of 2-ethylsulfonyl chloride with N-[2-(3-methylmorpholin-4-yl)propyl]aniline. Another method involves the reaction of N-[2-(3-methylmorpholin-4-yl)propyl]aniline with 2-ethylsulfonyl chloride in the presence of a catalyst. The yield of ETPA using these methods is high, and the purity can be improved through recrystallization.

properties

IUPAC Name

2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-4-22(19,20)16-8-6-5-7-15(16)17-11-13(2)18-9-10-21-12-14(18)3/h5-8,13-14,17H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGBXWQJNYMMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC(C)N2CCOCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline

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